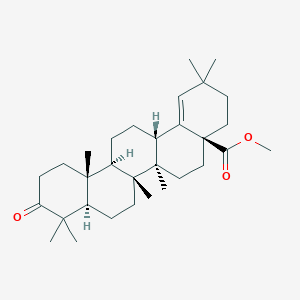
CID 17387522
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 17387522” is known as recombinant human bone morphogenetic protein-2 (rhBMP-2). This protein is a member of the transforming growth factor-beta superfamily and plays a crucial role in the formation of bone and cartilage. It is widely used in medical applications, particularly in spinal fusion surgeries, to promote bone growth and healing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Recombinant human bone morphogenetic protein-2 is produced using recombinant DNA technology. The gene encoding BMP-2 is inserted into a suitable expression vector, which is then introduced into a host cell, typically a bacterial or mammalian cell line. The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of recombinant human bone morphogenetic protein-2 involves large-scale fermentation processes. The host cells are grown in bioreactors, where they are provided with the necessary nutrients and conditions to produce the protein. After sufficient growth, the cells are harvested, and the protein is extracted and purified to achieve the desired level of purity for medical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Recombinant human bone morphogenetic protein-2 primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific receptors on the surface of target cells to initiate signaling pathways that lead to bone and cartilage formation.
Common Reagents and Conditions
The production and purification of recombinant human bone morphogenetic protein-2 involve various reagents, including growth media for cell culture, antibiotics to maintain selective pressure, and chromatographic resins for protein purification. The conditions for these processes are optimized to ensure high yield and purity of the protein.
Major Products Formed
The primary product formed from the expression and purification of recombinant human bone morphogenetic protein-2 is the active protein itself, which is used in medical applications to promote bone growth and healing.
Wissenschaftliche Forschungsanwendungen
Recombinant human bone morphogenetic protein-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study protein-protein interactions and signaling pathways.
Biology: Investigated for its role in bone and cartilage formation, as well as its potential therapeutic applications in regenerative medicine.
Medicine: Widely used in spinal fusion surgeries to promote bone growth and healing. It is also being explored for its potential in treating bone defects and fractures.
Industry: Employed in the development of biomaterials and tissue engineering scaffolds for bone regeneration.
Wirkmechanismus
Recombinant human bone morphogenetic protein-2 exerts its effects by binding to specific receptors on the surface of target cells, known as bone morphogenetic protein receptors. This binding activates intracellular signaling pathways, including the Smad pathway, which leads to the transcription of genes involved in bone and cartilage formation. The protein promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Vergleich Mit ähnlichen Verbindungen
Recombinant human bone morphogenetic protein-2 is unique in its ability to promote bone and cartilage formation. Similar compounds include other members of the bone morphogenetic protein family, such as BMP-4 and BMP-7, which also play roles in bone and cartilage formation but have different specificities and potencies. BMP-2 is particularly favored in medical applications due to its strong osteoinductive properties.
List of Similar Compounds
- Bone morphogenetic protein-4 (BMP-4)
- Bone morphogenetic protein-7 (BMP-7)
- Transforming growth factor-beta (TGF-β)
Eigenschaften
Molekularformel |
C8H12N3O2 |
|---|---|
Molekulargewicht |
182.20 g/mol |
InChI |
InChI=1S/C8H12N3O2/c1-7(2)6(5-9)10(12)8(3,4)11(7)13/h1-4H3 |
InChI-Schlüssel |
AOVRNHYDLIFVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


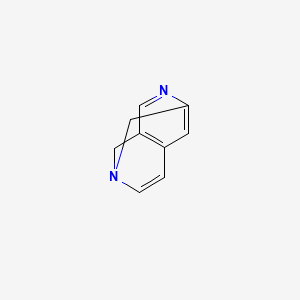
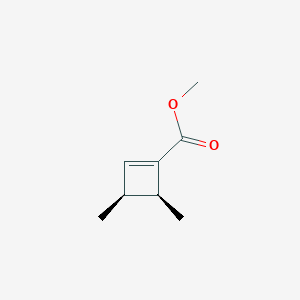
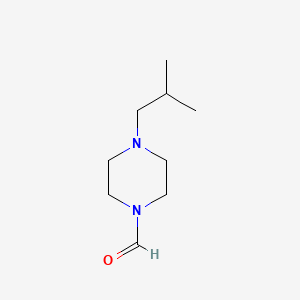


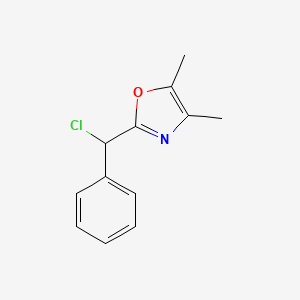



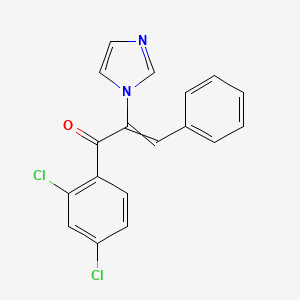

![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

